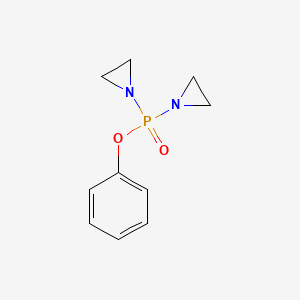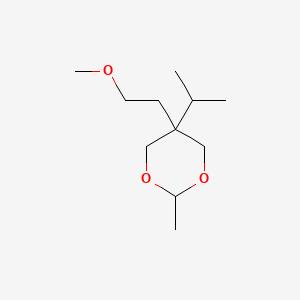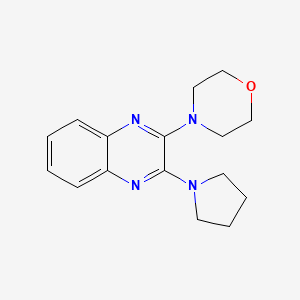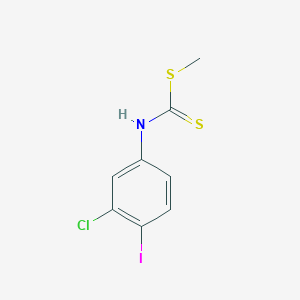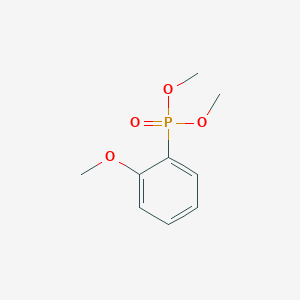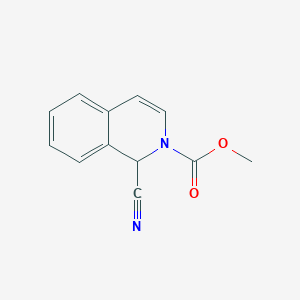
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes the nitration of 1-cyanoisoquinoline 2-oxide using potassium nitrate and sulfuric acid, which yields nitro derivatives . The reaction conditions, such as the concentration of sulfuric acid and temperature, play a crucial role in determining the yield and selectivity of the products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 1-cyanoisoquinoline 2-oxide yields 5- and 6-nitro derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other pharmacologically active isoquinolines.
Industry: May be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are common for isoquinoline derivatives. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyanoisoquinoline 2-oxide: Shares a similar structure and undergoes similar nitration reactions.
Isoquinoline 2-oxide: Another related compound with similar chemical properties.
Uniqueness
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the isoquinoline ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
17954-40-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
methyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-7-6-9-4-2-3-5-10(9)11(14)8-13/h2-7,11H,1H3 |
InChI-Schlüssel |
JMBHYLOJQVEUHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C=CC2=CC=CC=C2C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


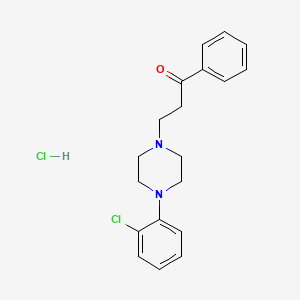
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


